Dihydroouabain
Description
Contextualization within the Cardenolide Class of Cardiac Glycosides
Dihydroouabain is classified as a cardenolide glycoside. ebi.ac.ukebi.ac.uk Like other cardiac glycosides, its chemical foundation consists of a steroid nucleus, a sugar moiety, and a lactone ring at the C-17 position. mdpi.com What distinguishes cardenolides from other cardiac glycosides, such as bufadienolides, is the presence of a five-membered lactone ring. mdpi.comnih.gov this compound is specifically derived from ouabain (B1677812) through the hydrogenation of the double bond within this lactone ring, resulting in a saturated structure. ebi.ac.uk This structural modification is a key determinant of its unique biochemical properties.
The primary mechanism of action for cardiac glycosides, including this compound, is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis. researchgate.net By binding to the α-subunit of this pump, these compounds disrupt the transport of sodium and potassium ions across the cell membrane. mdpi.com This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to elevated intracellular calcium levels and enhanced cardiac contractility. oup.comahajournals.org
Historical Trajectory of this compound Investigation
The study of cardiac glycosides dates back over two centuries, with early uses in traditional medicine for heart conditions. nih.govresearchgate.net The isolation of active compounds like digitoxin (B75463) occurred in the late 19th century. nih.gov Research into ouabain and its derivatives, including this compound, became more prominent as scientists sought to understand the structure-activity relationships of these potent molecules. A significant focus of early research was on the inotropic effects of these compounds, with studies in the 1980s examining the positive inotropic response in heart cells. ahajournals.org
A pivotal point in this compound research was the observation that its potency as a Na+/K+-ATPase inhibitor is considerably lower than that of ouabain, approximately 50-fold less potent. ebi.ac.uknih.gov Early investigations also revealed that, unlike ouabain which can exhibit a biphasic effect on the Na+/K+-ATPase pump (stimulation at low concentrations and inhibition at higher concentrations), this compound primarily acts as an inhibitor. ebi.ac.uknih.gov This difference in activity sparked interest in using this compound as a tool to dissect the different effects of cardiac glycosides. For instance, research in the early 1980s demonstrated that this compound could antagonize the inotropic action of ouabain, suggesting that the effects of ouabain may not be solely due to pump inhibition. nih.govnih.gov
Contemporary Significance and Emerging Research Paradigms for this compound
In recent years, the scientific interest in this compound has expanded beyond its cardiovascular effects. A significant emerging area of research is its potential application in cancer therapy. google.com Studies have identified this compound as a novel radiosensitizer for cervical cancer. researchgate.net This research indicates that this compound can enhance the effectiveness of radiation therapy by inhibiting the DNA damage response pathway in cancer cells. researchgate.netresearcher.life
Structure
2D Structure
3D Structure
Properties
CAS No. |
1183-35-3 |
|---|---|
Molecular Formula |
C29H46O12 |
Molecular Weight |
586.7 g/mol |
IUPAC Name |
(4S)-4-[(1R,3S,5S,8R,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-one |
InChI |
InChI=1S/C29H46O12/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31/h13-19,21-25,30-32,34-38H,3-12H2,1-2H3/t13-,14+,15-,16+,17+,18+,19+,21+,22-,23+,24+,25-,26+,27-,28+,29-/m0/s1 |
InChI Key |
ZTFGOPUOTATSAL-ZWGUVXOWSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6CC(=O)OC6)O)CO)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]([C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)[C@@H]6CC(=O)OC6)O)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6CC(=O)OC6)O)CO)O)O)O)O |
Other CAS No. |
1183-35-3 |
Pictograms |
Acute Toxic |
Synonyms |
dihydroouabain |
Origin of Product |
United States |
Biosynthesis and Production of Dihydroouabain
Natural Occurrence and Endogenous Production Insights
Contrary to its parent compound ouabain (B1677812), extensive reviews of scientific literature indicate no evidence that dihydroouabain occurs naturally in plants. oup.com Instead, it is recognized as an endogenous, or internally produced, molecule in mammals. mdpi.comnih.gov Research has identified a this compound-like factor (Dh-OLF) in various mammalian tissues, suggesting it is produced de novo within the body. oup.com
The adrenal glands are considered a primary site for the production of this compound. oup.comnih.goviss.it Studies using cultured adrenal cells from both human and mouse models have demonstrated the secretion of this compound-like compounds. oup.comfocusbiomolecules.comnih.gov Specifically, research on the human H295R-1 adrenocortical cell line confirmed that these cells secrete both an ouabain-like factor (OLF) and a this compound-like factor (Dh-OLF). nih.gov In physiological tissues, the concentration of the dihydro-form has been found to be consistently higher than its ouabain-like counterpart. oup.com For instance, the concentration of dihydro-OLF was found to be 23-fold higher in bovine adrenals and 13-fold higher in human serum compared to OLF. oup.com
Table 1: Endogenous Secretion of this compound-Like Factor (Dh-OLF)
| Source Organism/Cell Line | Secretion/Production Rate | Key Findings | Reference |
|---|---|---|---|
| Human H295R-1 Adrenal Cells | 0.39 ± 0.04 pmol per 10⁶ cells in 24h | Cells grown in serum-free medium actively secrete Dh-OLF. | nih.gov |
| Mouse Y-1 Adrenal Cells | Secretions detected | The presence of Dh-OLF in secretions suggests de novo production in mammals. | oup.com |
| Bovine Adrenals | 23-fold higher concentration than OLF | Indicates a significant presence and potential metabolic link with OLF. | oup.com |
Microbial Synthesis Approaches
A significant development in the production of this compound is the exploration of microbial synthesis pathways. This approach offers a potential alternative to complex chemical synthesis or extraction from low-yield endogenous sources. google.com While large-scale production from mammalian or plant cultures is difficult due to low content and complex purification, microbial fermentation presents a more scalable and efficient option. google.com
Recent research has identified a specific bacterial strain capable of producing this compound. A patent application has disclosed the use of Enterococcus mundtii for this purpose, highlighting a novel biotechnological route for obtaining the compound. google.com This method represents a new frontier, moving the synthesis of this compound into the realm of controlled fermentation. google.com
Table 2: Microbial Strain for this compound Synthesis
| Strain Name | Deposition Number | Deposition Center | Key Finding | Reference |
|---|
The method involves culturing the Enterococcus mundtii E14 strain in a suitable medium, such as LB broth, and subsequently isolating the this compound from the fermentation liquor. google.com This discovery opens up new possibilities for producing this compound conveniently and efficiently for research and potential therapeutic applications. google.com
Biotechnological Strategies for Enhanced this compound Yield
Enhancing the yield of this compound is a key objective for making its production viable on a larger scale. Biotechnological strategies are being explored to optimize output from the known biological sources.
One demonstrated strategy involves the stimulation of the endogenous production pathway in adrenal cells. Research on human H295R-1 adrenal cell cultures showed that stimulating the cells with dibutryl cAMP resulted in a 50% increase in the secretion of the this compound-like factor (Dh-OLF) compared to unstimulated cells. nih.gov Interestingly, the secretion of the ouabain-like factor did not increase significantly under the same conditions, suggesting that the biosynthetic or secretory pathways for the two compounds can be differentially regulated. nih.gov This cAMP-dependent stimulation mechanism provides a clear target for enhancing production in cell culture systems.
For microbial synthesis, standard biotechnological techniques offer a roadmap for yield enhancement. These strategies, while not yet published specifically for Enterococcus mundtii E14 and this compound, would typically include:
Media Optimization: Systematically adjusting the composition of the culture medium (e.g., carbon and nitrogen sources, minerals, pH) to maximize bacterial growth and metabolic output.
Fermentation Process Optimization: Controlling physical parameters such as temperature, aeration, and agitation in a bioreactor to improve the efficiency of the fermentation process.
Genetic Engineering: Modifying the Enterococcus mundtii E14 strain to enhance the expression of key enzymes in the this compound biosynthetic pathway or to eliminate competing metabolic pathways.
These approaches, combining cellular stimulation and microbial engineering, form the basis of current and future efforts to produce this compound more efficiently.
Molecular and Cellular Mechanisms of Dihydroouabain Action
Primary Interactions with the Na+,K+-ATPase
The principal pharmacological target of dihydroouabain is the Na+,K+-ATPase, an integral membrane protein essential for maintaining electrochemical gradients across the cell membrane. This compound's interaction with this enzyme is multifaceted, involving isoform specificity, distinct kinetic properties, and allosteric modulation.
Determinants of Na+,K+-ATPase Isoform Specificity
The Na+,K+-ATPase exists as multiple isozymes, resulting from the combination of different α and β subunits. The α-subunit, which contains the binding site for cardiac glycosides, has four known isoforms (α1, α2, α3, and α4). These isoforms exhibit tissue-specific expression and differing affinities for cardiac glycosides, which underlies the diverse physiological effects of these compounds.
The sensitivity to this compound varies among these isoforms. This differential sensitivity is a key determinant of the compound's cellular and physiological effects. For instance, in cardiac tissue, the presence of multiple α-isoforms with varying affinities for cardiac glycosides contributes to the complex dose-response relationship observed with these drugs.
Kinetic Characterization of Na+,K+-ATPase Inhibition
The inhibition of Na+,K+-ATPase by this compound is characterized by a complex kinetic profile. Studies have revealed the existence of both high- and low-affinity binding sites for cardiac glycosides on the enzyme. This biphasic binding is evident in the concentration-dependent inhibition of the Na+,K+-pump current.
In guinea pig ventricular myocytes, the inhibition of the Na+,K+-pump current by this compound was well-described by a two-binding site model, with inhibitory dissociation constants (KD) of 0.05 µM for the high-affinity site and 64.5 µM for the low-affinity site. this compound is noted to be a less potent inhibitor of the Na+,K+-pump compared to its parent compound, ouabain (B1677812).
Below is an interactive data table summarizing the kinetic parameters of this compound inhibition of Na+,K+-ATPase in guinea pig ventricular myocytes.
| Binding Site | Inhibitory Dissociation Constant (KD) |
| High-Affinity | 0.05 µM |
| Low-Affinity | 64.5 µM |
Data sourced from studies on guinea pig ventricular myocytes.
Allosteric Modulation of Na+,K+-ATPase Conformational Dynamics
This compound's interaction with the Na+,K+-ATPase is not merely a simple blockade of the ion-pumping function. It also involves allosteric modulation of the enzyme's conformational dynamics. The Na+,K+-ATPase cycles through different conformational states during its catalytic cycle, and cardiac glycosides are known to bind with higher affinity to certain conformations.
The binding of this compound is influenced by the extracellular potassium concentration ([K+]o). An increase in [K+]o leads to a decrease in the apparent affinity of this compound for the pump, shifting the concentration-response curve for pump current inhibition to higher concentrations. This antagonistic relationship suggests that K+ and this compound bind to different conformational states of the enzyme. This modulation of conformational equilibrium is a key aspect of its mechanism of action, influencing not only the ion-pumping function but also the enzyme's role as a signal transducer.
Identification and Characterization of Non-Na+,K+-ATPase Molecular Targets
Beyond its well-documented effects on the Na+,K+-ATPase, recent research has begun to uncover that this compound can interact with other molecular targets, thereby influencing a variety of cellular processes, including transcriptional regulation and protein kinase cascades.
Nuclear Receptor Interactions and Transcriptional Regulation (e.g., RORγ/RORγT)
A significant finding in the expanding pharmacology of this compound is its identification as an activator of the human retinoic acid receptor-related orphan receptors γ (RORγ) and its isoform RORγT. These nuclear receptors are crucial regulators of various physiological processes, including immune responses and metabolic pathways.
In a screening of chemical libraries, this compound, along with other cardenolides, was found to activate RORγ-dependent transcription. This interaction was shown to have functional consequences, as this compound upregulated the expression of RORγ target genes, such as IL17A and IL17F, and enhanced the secretion of IL-17 in human Th17 lymphocytes. Molecular docking studies further supported the notion that cardenolides may act as agonists of the RORγ receptor. This discovery opens up new avenues for understanding the immunomodulatory effects of this compound.
Modulation of Protein Kinase Cascades (e.g., Chk1, MAPK)
While direct studies on this compound's modulation of specific protein kinase cascades are limited, the extensive research on its parent compound, ouabain, provides a strong framework for potential mechanisms. Ouabain is known to activate multiple signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, through its interaction with the Na+,K+-ATPase, which acts as a signal transducer. This signaling is often initiated through a cascade involving Src kinase, Ras, Raf, and MEK.
Given that this compound also binds to the Na+,K+-ATPase, it is plausible that it can trigger similar signaling events. The activation of MAPK pathways can lead to a wide range of cellular responses, including changes in gene expression, cell growth, and differentiation. However, further research is needed to specifically delineate the effects of this compound on the MAPK cascade and to investigate its potential interactions with other protein kinase pathways, such as the Chk1-mediated DNA damage response pathway, for which there is currently a lack of direct evidence.
Exploration of Other Direct and Indirect Binding Partners
This compound, a derivative of ouabain, primarily exerts its biological effects through its interaction with the Na+/K+-ATPase pump. This enzyme, integral to maintaining cellular ion homeostasis, is the main and most well-documented binding partner for this compound and other cardiac glycosides. While the binding of this compound to Na+/K+-ATPase is established, the exploration of other direct or indirect binding partners remains an area of ongoing research.
Current scientific literature predominantly focuses on the Na+/K+-ATPase as the primary receptor for cardiac glycosides. Research has indicated the existence of different affinity binding sites for ouabain on the Na+/K+-ATPase in various tissues, such as the heart. this compound is noted to be a significantly less potent inhibitor of this pump compared to ouabain. The inotropic effects of this compound are largely attributed to the inhibition of the Na+/K+-ATPase.
At present, there is a lack of substantial evidence in the scientific literature to suggest other direct and significant binding partners for this compound beyond the Na+/K+-ATPase. The cellular consequences of this compound action are therefore primarily understood through the downstream effects of Na+/K+-ATPase inhibition.
Downstream Cellular Signaling Perturbations
The interaction of this compound with Na+/K+-ATPase initiates a cascade of downstream cellular events, impacting various signaling pathways and cellular processes. These perturbations extend beyond simple ion gradient disruption and influence cell cycle, DNA damage responses, cell proliferation, and electrophysiological properties.
Recent studies have identified this compound as a novel radiosensitizer, particularly in the context of cervical cancer. This sensitizing effect is linked to its ability to modulate the cell's response to radiation-induced DNA damage. Specifically, this compound has been shown to abrogate the S phase arrest that typically occurs in cervical cancer cells following radiation. This disruption of a critical cell cycle checkpoint suggests an interference with the cellular machinery that allows for DNA repair before replication continues.
Furthermore, treatment with this compound in combination with radiation leads to a significant increase in DNA double-strand breaks (DSBs). This is accompanied by the inhibition of Checkpoint kinase 1 (Chk1), a key protein in the DNA damage response pathway. The inhibition of Chk1 likely contributes to the failure of the S phase checkpoint and the accumulation of lethal DNA damage.
While much of the research on cardiac glycosides and DNA damage has focused on ouabain, which has been demonstrated to induce DNA damage in various cancer cell lines, the direct evidence for this compound's role in enhancing radiation-induced DNA damage provides a specific mechanism for its radiosensitizing properties.
Table 1: Effects of this compound on Cell Cycle and DNA Damage Response in Cervical Cancer Cells
| Cellular Process | Effect of this compound | Associated Molecular Changes |
| Cell Cycle | Abrogation of radiation-induced S phase arrest | - |
| DNA Damage | Increased DNA double-strand breaks (in combination with radiation) | Inhibition of Chk1 |
This table summarizes the key findings on the effects of this compound on cell cycle progression and DNA damage response based on available research.
The influence of this compound on cell proliferation and differentiation is less well-documented than that of its parent compound, ouabain. Ouabain has been shown to have biphasic effects on the proliferation of human endothelial cells. At low concentrations, ouabain can stimulate proliferation, whereas at higher concentrations, it inhibits cell growth. It is important to note that these findings are specific to ouabain, and due to its lower potency as a Na+/K+-ATPase inhibitor, the effects of this compound on endothelial cell proliferation may differ.
Regarding cell differentiation, ouabain has been observed to promote the differentiation of certain cell types. For instance, it can facilitate the cardiac differentiation of mouse embryonic stem cells, an effect potentially mediated through the ERK1/2 pathway. Another study demonstrated that ouabain can induce cell death in acute myeloid leukemia (AML) cells, with a degree of selectivity for leukemic stem cells, and this cytotoxic effect appears to be largely independent of cell differentiation status. Again, these studies focus on ouabain, and further research is needed to determine if this compound exerts similar effects on cellular differentiation pathways.
As a cardiac glycoside, this compound's primary electrophysiological effect is the modulation of the Na+/K+-ATPase pump current. Studies in isolated cardiac ventricular cells have demonstrated that this compound inhibits the Na+/K+-ATPase pump current (Ip). The concentration of this compound required for half-maximal inhibition of Ip varies between species, indicating different sensitivities to the compound. The inhibitory effect of this compound on the Na+ pump current is antagonized by extracellular potassium ions in a non-competitive manner.
The broader effects of cardiac glycosides on other ion channels have been studied more extensively with ouabain. For example, ouabain has been shown to induce changes in the expression of voltage-gated potassium channels in epithelial cells, an effect that is dependent on cell-cell contacts. Given that this compound is a derivative of ouabain, it is plausible that it may also influence other ion channels, but direct evidence for such effects is currently lacking. The primary and well-established electrophysiological consequence of this compound action remains its inhibitory effect on the Na+/K+-ATPase pump.
Experimental Models and Methodologies for Dihydroouabain Studies
In Vitro Cellular and Organotypic Systems
In vitro models are fundamental to understanding the physiological and cellular effects of dihydroouabain in a controlled environment, independent of systemic influences. These systems range from isolated tissues to cultured cells and reconstituted protein assays.
Isolated Tissue Preparations (e.g., Cardiac Atria, Ventricles, Frog Skin)
Isolated tissue preparations have historically been vital for characterizing the pharmacological effects of cardiac glycosides. Studies on rat ventricles and atria have been instrumental in investigating the inotropic effects of ouabain (B1677812) and the antagonistic properties of this compound. Research has shown that the concentration-effect curve of ouabain in these tissues suggests the presence of two distinct saturable components, one with high sensitivity and one with low sensitivity. this compound has been observed to act as an antagonist to the high-sensitivity component of ouabain's action. Specifically, preincubation of ventricular strips with this compound significantly reduced the increase in systolic tension typically induced by ouabain. These findings in isolated cardiac tissues highlight the complex interaction between these compounds and their target sites in the myocardium.
| Condition | Parameter Measured | Observation | Reference |
|---|---|---|---|
| Ouabain (1 µM) alone | Increase in systolic tension | Significant increase | |
| Preincubation with this compound (3 µM) followed by Ouabain (1 µM) | Increase in systolic tension | Significantly reduced increase compared to Ouabain alone |
Established Cell Line Cultures (e.g., Cancer Cells, Myocardial Cells)
Established cell lines provide a homogenous and reproducible system for investigating the cellular mechanisms of action of compounds like this compound. While direct studies on this compound in specific cell lines are less commonly reported than for its parent compound ouabain, the methodologies are directly transferable. For instance, studies using anaplastic thyroid carcinoma cells (8505C) have demonstrated that ouabain can decrease the number of viable cells, not by inducing cell death, but possibly by inhibiting proliferation and inducing cell cycle arrest. Such cell-based assays are crucial for screening the potential anti-proliferative effects of this compound and understanding its impact on cell viability and signaling pathways.
Recombinant Protein and Liposome Reconstitution Assays
To study the direct interaction between this compound and its primary target, the Na+,K+-ATPase, researchers utilize purified recombinant proteins reconstituted into artificial lipid bilayers known as liposomes. This approach allows for the investigation of the protein's function in a controlled, detergent-free environment, which is critical as detergents can alter protein structure and function. The reconstitution of membrane proteins into liposomes is a powerful tool for elucidating the mechanism of action of molecules that target them. These proteoliposome systems can be used to perform binding assays and to measure the enzymatic activity of the Na+,K+-ATPase in the presence of this compound, providing precise information about their interaction without the complexity of a whole-cell environment.
Biophysical and Biochemical Analytical Techniques
A range of biophysical and biochemical techniques are employed to quantify the interaction of this compound with its target and to understand the structural consequences of this binding.
Enzyme Kinetics and Inhibitor Binding Assays
Enzyme kinetics and inhibitor binding assays are central to characterizing the inhibitory effects of this compound on the Na+,K+-ATPase. Research has revealed that commercial preparations of this compound can contain two distinct, biologically active isomers (Dho-A and Dho-B). Inhibition assays using Na+,K+-ATPase from porcine cerebral cortex demonstrated that these isomers have different potencies. The half-maximal inhibitory concentration (IC₅₀) for Dho-A was found to be 7.13 µM, while Dho-B was significantly more potent with an IC₅₀ of 1.63 µM. These studies are critical for understanding the structure-activity relationship of this compound and its derivatives.
| Isomer | IC₅₀ (µM) | Relative Potency to Ouabain | Reference |
|---|---|---|---|
| Dho-A | 7.13 ± 0.8 | 9% | |
| Dho-B | 1.63 ± 0.12 | 40% |
Spectroscopic Investigations of Protein Conformation (e.g., Circular Dichroism)
Circular dichroism (CD) spectroscopy is a powerful technique used to investigate changes in the secondary and tertiary structure of proteins upon ligand binding. A study investigating the influence of ouabain and this compound on the CD spectrum of cardiac plasmalemmal microsomes found that ouabain induced a significant increase in the ellipticity bands at 210 and 222 nm, suggesting a conformational change in the membrane proteins. In contrast, this compound, being a much less cardioactive derivative, was found to be ineffective in inducing similar changes at corresponding concentrations. This highlights the high specificity of the structural changes induced by ouabain and demonstrates the utility of CD spectroscopy in distinguishing the effects of closely related compounds on protein conformation. The magnitude of the effect observed with ouabain suggests that it evokes structural changes in membrane proteins beyond the actual binding sites.
High-Resolution Imaging for Subcellular Localization and Morphological Changes
High-resolution imaging techniques are pivotal for understanding the mechanisms of action of this compound by visualizing its effects at the subcellular level. These methods allow researchers to determine the localization of the compound or its targets and to observe the resulting morphological changes within the cell.
Advanced fluorescence microscopy techniques are central to these investigations. While specific studies detailing the subcellular localization of this compound using these methods are not extensively published, the approaches used for similar compounds, such as its parent compound ouabain, provide a clear framework. For instance, super-resolution microscopy has been used to analyze the spatial colocalization of the Na,K-ATPase, the target of cardiac glycosides, with other membrane proteins like the NMDA receptor on neurons. Techniques like dSTORM (direct stochastic optical reconstruction microscopy) can pinpoint protein locations with a precision that is beyond the diffraction limit of conventional microscopy.
Immunofluorescence, coupled with confocal microscopy, is a standard method to study the distribution of target proteins and the integrity of cellular structures. This could be used to see if this compound treatment alters the localization of its primary target, Na+/K+-ATPase, or other interacting proteins. Furthermore, high-content imaging, which combines automated microscopy with sophisticated image analysis, can quantify changes in cellular morphology, such as nuclear size, chromatin condensation, or cytoskeletal arrangement, across thousands of cells treated with the compound. Such analyses can reveal effects on the cell cycle or the induction of cellular stress pathways.
Electron microscopy offers unparalleled resolution for examining ultrastructural changes. In the context of this compound research, particularly its role as a radiosensitizer, transmission electron microscopy could be employed to visualize radiation-induced damage to organelles like mitochondria or the endoplasmic reticulum and to assess how this compound modulates these effects.
Table 1: High-Resolution Imaging Techniques for this compound Studies
| Technique | Application | Type of Information Gained |
|---|---|---|
| Confocal Immunofluorescence Microscopy | Visualization of tagged this compound or its target proteins (e.g., Na+/K+-ATPase). | Subcellular localization of the compound/target; changes in protein expression or distribution. |
| Super-Resolution Microscopy (e.g., STORM, STED) | High-precision localization of target molecules and their interacting partners. | Nanoscale mapping of protein clusters and complexes on cell membranes or within organelles. |
| High-Content Imaging (HCI) | Automated imaging and analysis of morphological changes in large cell populations. | Quantification of phenotypic changes (e.g., nuclear size, DNA damage foci, cell cycle status). |
| Transmission Electron Microscopy (TEM) | Ultrastructural analysis of cellular organelles and membranes. | Detailed view of morphological alterations in response to this compound and/or radiation. |
| Live-Cell Imaging | Real-time observation of dynamic cellular processes. | Monitoring of events like calcium signaling, membrane potential changes, or apoptosis induction over time. |
High-Throughput Screening and Assay Development Platforms
High-throughput screening (HTS) has been instrumental in identifying novel biological activities of compounds like this compound. These platforms enable the rapid testing of large chemical libraries to discover molecules that elicit a specific cellular response.
Automated Phenotypic Screening for Radiosensitization
A key application of HTS in this compound research has been the identification of its function as a radiosensitizer. Radiosensitizers are agents that make cancer cells more susceptible to radiation therapy. An automated HTS platform was developed to screen for potent radiosensitizers for cervical cancer from the LOPAC1280 chemical library, which contains 1,280 pharmacologically active compounds.
The screening process involved treating cancer cell lines with compounds from the library in combination with radiation. The primary endpoint was the clonogenic survival assay, considered the gold standard for measuring radiosensitivity, which assesses the ability of single cells to proliferate and form colonies after treatment. This phenotypic screen successfully identified four "hit" compounds that significantly enhanced the killing of cancer cells by radiation, with this compound being one of the most potent candidates.
Further investigation into its mechanism revealed that this compound abrogated radiation-induced S phase arrest in the cell cycle and increased the number of DNA double-strand breaks, a lethal form of DNA damage. Mechanistic studies showed that these effects were associated with the inhibition of the Chk1 protein, a key regulator in the DNA damage response pathway. The success of this HTS platform demonstrated its power and effectiveness in identifying novel radiosensitizers.
Table 2: Results from High-Throughput Screening for Cervical Cancer Radiosensitizers
| Screening Platform | Compound Library | Number of Compounds Screened | Primary Assay | Identified Hits | Key Finding for this compound |
|---|
Target-Based Screening for Novel this compound Interactors
While phenotypic screens identify compounds based on a desired cellular outcome, target-based screening aims to identify molecules that bind to or modulate the activity of a specific protein. The primary and well-established molecular target of this compound is the Na+/K+-ATPase enzyme. However, understanding the full spectrum of its biological effects requires identifying other potential protein interactors.
Several methodologies can be employed to discover novel interactors for a small molecule like this compound.
Affinity-Based Chemoproteomics: This approach involves chemically modifying this compound to create a "probe" that can be immobilized on a solid support, such as beads. When a cell lysate is passed over these beads, proteins that bind to this compound are captured and can be subsequently identified using mass spectrometry. This method provides direct evidence of physical interaction.
Cellular Thermal Shift Assay (CETSA): This label-free method relies on the principle that a protein becomes more stable and resistant to heat-induced denaturation when its specific ligand is bound. By treating cells or cell lysates with this compound and then heating them across a temperature gradient, researchers can identify proteins that are stabilized by the compound's binding, indicating an interaction.
Genetic Screening: Techniques like CRISPR-Cas9 screens can identify genes that, when knocked out, alter a cell's sensitivity to a compound. For example, a screen could identify genes whose loss makes cells resistant to this compound, suggesting that these genes are part of the pathway through which the compound exerts its effects.
These target-based approaches could build a comprehensive "interactome" for this compound, moving beyond its known interaction with Na+/K+-ATPase to uncover novel pathways and mechanisms of action, particularly in the context of its radiosensitizing effects.
Table 3: Potential Methodologies for Identifying Novel this compound Interactors
| Methodology | Principle | Potential Application for this compound |
|---|---|---|
| Affinity-Based Pulldown | A this compound-derived probe is used to capture binding proteins from cell extracts for identification by mass spectrometry. | Direct identification of proteins that physically associate with this compound. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Identification of direct and indirect targets by observing which proteins are stabilized by this compound in intact cells. |
| CRISPR-Cas9 Genetic Screens | Systematic knockout of genes to find those that modify cellular response to the compound. | Uncovering genes and pathways essential for this compound's activity as a radiosensitizer. |
| Proximity Labeling (e.g., BioID) | A this compound-target fusion protein is used to label nearby proteins in living cells. | Mapping the protein neighborhood of Na+/K+-ATPase and how it might be altered by this compound binding. |
Advanced Omics and Computational Approaches in Dihydroouabain Research
Systems Biology and 'Omics' Integration
Systems biology, through the integration of various 'omics' data, offers a holistic view of the cellular response to dihydroouabain. By examining the global changes in genes, proteins, and metabolites, researchers can construct comprehensive models of the compound's mechanism of action.
Transcriptomic analyses have begun to uncover the widespread changes in gene expression induced by this compound and related cardiac glycosides. These studies primarily focus on the consequences of inhibiting the Na+/K+-ATPase pump, which leads to alterations in intracellular ion concentrations and triggers complex signaling cascades.
Research has shown that inhibiting the Na+/K+-ATPase with cardiac glycosides can lead to the differential expression of hundreds of transcripts. plos.org This response is partly mediated by the increase in the intracellular Na+/K+ ratio, which acts as a trigger for changes in gene expression, independent of intracellular calcium signaling. nih.govnih.gov Studies using ouabain (B1677812), a closely related cardenolide, on rat cerebellum granule cells revealed that inhibition of the Na+/K+-ATPase resulted in significant changes to the transcriptome, affecting genes involved in intracellular signaling and transcription regulation. plos.org Specifically, an upregulation was observed in immediate early genes such as Fos, Junb, Atf3, and Klf4. plos.org
More directly, this compound, along with strophanthidin (B154792) and digoxigenin, has been shown to upregulate the expression of IL17A and IL17F genes in human Th17 lymphocytes. ebi.ac.ukcabidigitallibrary.org This suggests a role for this compound in modulating immune responses at the genetic level. These transcriptomic changes are thought to be mediated by the activation of the RORγ receptor. ebi.ac.ukcabidigitallibrary.org
Table 1: Selected Genes Modulated by this compound and Related Cardiac Glycosides
| Gene | Compound(s) | Cell Type/System | Observed Effect | Reference(s) |
| IL17A | This compound, Strophanthidin, Digoxigenin | Human Th17 Lymphocytes | Upregulation | ebi.ac.uk, cabidigitallibrary.org |
| IL17F | This compound, Strophanthidin, Digoxigenin | Human Th17 Lymphocytes | Upregulation | ebi.ac.uk, cabidigitallibrary.org |
| Fos | Ouabain | Rat Cerebellum Granule Cells | Upregulation | plos.org |
| Junb | Ouabain | Rat Cerebellum Granule Cells | Upregulation | plos.org |
| Atf3 | Ouabain | Rat Cerebellum Granule Cells | Upregulation | plos.org |
Note: Some data are from studies on ouabain, a structurally similar cardiac glycoside, to infer potential pathways affected by this compound.
While direct proteomic studies on this compound are limited, research on other cardiac glycosides provides significant insights into the potential protein-level changes it may induce. These studies utilize advanced techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and proteome integral solubility alteration (PISA) to quantify changes in the proteome following treatment.
For instance, a quantitative proteomic analysis of cancer cells treated with digitoxin (B75463) identified 27 proteins that were significantly altered, revealing effects on distinct kinase and interferon signaling networks. aacrjournals.org More recent work using PISA assays on cancer cells treated with digoxin, digitoxin, and ouabain highlighted broad-spectrum interactions, particularly affecting the solubility and therefore the function of proteins involved in cellular metabolism and mitochondrial function, such as PKM2, ANXA2, SLC16A1, GOT2, and GLUD1. researchgate.net Given that this compound shares the same primary target (Na+/K+-ATPase) and a similar steroidal structure, it is plausible that it could induce comparable changes in the proteome, affecting key cellular processes like metabolism, signaling, and apoptosis.
Metabolomic studies offer a snapshot of the metabolic state of a cell or organism and can reveal perturbations in biochemical pathways caused by compounds like this compound. This compound is listed in the Human Metabolome Database (HMDB), indicating its relevance in metabolic studies. serummetabolome.ca
The primary mechanism of this compound, Na+/K+-ATPase inhibition, has known consequences for cellular metabolism, particularly in tissues with high energy demands like the heart. Inhibition of the pump increases the intracellular sodium concentration, which can lead to metabolic remodeling. portlandpress.com For example, studies on cardiac hypertrophy, a condition linked to altered ion homeostasis, show a switch in substrate utilization from fatty acid oxidation towards greater reliance on glycolysis, mimicking a fetal metabolic phenotype. portlandpress.com Techniques such as high-resolution NMR and mass spectrometry are employed to measure changes in key metabolites in tissues exposed to Na+/K+-ATPase inhibitors, providing a "metabolomic fingerprint" of the compound's effect. portlandpress.com
Computational Biophysics and Molecular Modeling
Computational methods are invaluable for dissecting the molecular interactions of this compound with its biological targets at an atomic level and for predicting the activity of related compounds.
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand like this compound to its protein target. These methods have been applied to study the interaction of this compound and other cardenolides with both their canonical target, the Na+/K+-ATPase, and other potential off-targets.
Docking studies have successfully modeled the binding of various cardiac glycosides into the binding pocket of the Na+/K+-ATPase. core.ac.ukacs.org These simulations show that analogues bind within the same general pocket, with binding affinity influenced by specific hydrogen bonds and steric compatibility. core.ac.uk One study noted that while this compound binds to the same pocket as ouabain, it exhibited a much lower affinity for a specific mutant of the non-gastric H,K-ATPase, highlighting the sensitivity of the interaction to both ligand structure and protein sequence. core.ac.uk
MD simulations provide further insight by modeling the dynamic nature of the ligand-protein complex over time. Simulations have been used to compare the binding affinities of ouabain analogues to different isoforms of the Na+/K+-ATPase, which is crucial for understanding isoform selectivity. acs.org Beyond the sodium pump, molecular docking analyses have also suggested that this compound can act as an agonist of the RORγ receptor, with favorable docking scores to its ligand-binding domain (LBD), which correlates with observed transcriptomic effects. ebi.ac.ukcabidigitallibrary.org
Table 2: Summary of Molecular Modeling Studies Involving this compound
| Technique | Protein Target | Key Findings | Reference(s) |
| Molecular Docking | Na,K-ATPase | This compound binds to the same pocket as other cardiac glycosides. | core.ac.uk |
| Molecular Docking | RORγ Ligand-Binding Domain | Favorable docking scores suggest this compound may act as an agonist. | ebi.ac.uk, cabidigitallibrary.org |
| Molecular Dynamics | Na,K-ATPase Isoforms | Used to assess relative binding affinities and isoform selectivity of ouabain analogues. | acs.org |
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For cardiotonic steroids, including derivatives like this compound, QSAR models have been developed to predict their inhibitory activity against the Na+/K+-ATPase.
In Silico Prediction of Off-Target Interactions
In silico methods are crucial for predicting the potential off-target interactions of small molecules like this compound, which can lead to unforeseen biological effects and toxicities. frontiersin.org These computational approaches utilize large datasets of known drug-target interactions to build predictive models. frontiersin.orgnih.gov By analyzing the chemical structure of a compound, these models can forecast its primary and secondary pharmacological activities across a wide range of protein targets. frontiersin.orgnih.govnih.gov
The process of predicting off-target interactions often involves a combination of two-dimensional and three-dimensional methods. frontiersin.org Two-dimensional approaches analyze the chemical structure and properties of the molecule, while three-dimensional methods consider the shape and electrostatic potential of both the molecule and the target's binding site. frontiersin.orgmdpi.com This dual approach allows for a more comprehensive screening against thousands of potential targets, covering a significant portion of the proteome. frontiersin.org
For cardiac glycosides, including derivatives like this compound, computational tools can help identify potential interactions beyond the primary target, the Na+/K+-ATPase. nih.gov This is particularly important as off-target effects can contribute to both the therapeutic and adverse profiles of these compounds. frontiersin.org For instance, in silico analyses have been used to assess the toxicity potential of new cardiotonic steroid derivatives, providing a preliminary screening platform before more extensive experimental testing. nih.govresearchgate.net The integration of these predictive models with experimental data is essential for validating the predicted interactions and understanding their physiological relevance. plos.org
Analytical Characterization of this compound Isomers
It has been discovered that commercial preparations of this compound are not homogenous and can contain two biologically active isomers. nih.gov This finding underscores the critical need for thorough analytical characterization to ensure the purity and consistency of this compound used in research. nih.govebi.ac.uk The presence of multiple isomers can have significant implications for the interpretation of experimental results.
Chromatographic and Spectrometric Methods for Purity Assessment
A combination of chromatographic and spectrometric techniques is employed to separate, identify, and quantify the isomers of this compound. nih.gov
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a key method for separating the isomers. nih.govoup.com Using a C18 column with an isocratic elution of 10% acetonitrile (B52724) in water, two distinct peaks, designated Dho-A and Dho-B, can be resolved with a baseline separation of about two to three minutes. nih.govoup.comoup.com In some studies, these isomers have been found to constitute approximately 37-38% and 62-63% of the total this compound preparation, respectively. nih.govoup.com
Mass Spectrometry (MS): Electrospray ionization-mass spectrometry (ESI-MS) has confirmed that both Dho-A and Dho-B are isomers with an identical molecular mass of 587 Da. nih.govebi.ac.uk Fragmentation patterns from MS analysis are also consistent for both isomers, indicating they share the same fundamental molecular structure. nih.govebi.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy has been instrumental in elucidating the structural differences between the isomers. nih.govebi.ac.uk Noticeable differences in the chemical shifts of proton resonances assigned to H-21 and H-22 on the lactone ring confirm isomerism at the C20 position. nih.govebi.ac.uk
UV Spectrophotometry: The isomers exhibit a UV absorbance maximum at 196 nm. nih.govoup.com This characteristic is distinct from ouabain, which has an absorbance maximum at 220 nm. oup.com
The following table summarizes the key analytical methods and their findings in the characterization of this compound isomers.
| Analytical Technique | Finding | Reference |
| Reverse-Phase HPLC | Separation of two isomers (Dho-A and Dho-B) | nih.govoup.com |
| ESI-Mass Spectrometry | Confirmed both isomers have a molecular mass of 587 Da | nih.govebi.ac.uk |
| NMR Spectroscopy | Revealed structural differences at the C20 position of the lactone ring | nih.govebi.ac.uk |
| UV Spectrophotometry | Both isomers show a UV absorbance maximum at 196 nm | nih.govoup.com |
Functional Implications of Isomeric Composition on Research Outcomes
The presence of isomers with differing biological activities can significantly impact research findings. The two identified isomers of this compound, Dho-A and Dho-B, exhibit a notable difference in their potency for inhibiting the Na+/K+-ATPase. nih.gov
One study found a 4.4-fold difference in the molar potency for inhibition of Na+/K+-ATPase from the porcine cerebral cortex between the two isomers. nih.govebi.ac.uk The IC50 values were determined to be 7.13 ± 0.8 µM for Dho-A and 1.63 ± 0.12 µM for Dho-B. nih.govebi.ac.uk This means that Dho-B is significantly more potent as a Na+/K+-ATPase inhibitor than Dho-A. nih.gov
The relative potencies of Dho-A and Dho-B compared to ouabain were found to be 9% and 40%, respectively. nih.govebi.ac.uk A similar pattern of differing activity was also observed in the phosphorylation of the Na+/K+-ATPase. nih.govebi.ac.uk The discovery of a naturally occurring dihydro-ouabain-like factor in mammals with properties similar to the Dho-B isomer suggests a potential physiological relevance for these isomers. oup.comoup.com
The table below details the differing biological potencies of the two this compound isomers.
| Isomer | IC50 for NKA Inhibition (µM) | Potency Relative to Ouabain | Reference |
| Dho-A | 7.13 ± 0.8 | 9% | nih.govebi.ac.uk |
| Dho-B | 1.63 ± 0.12 | 40% | nih.govebi.ac.uk |
Future Directions and Translational Prospects for Dihydroouabain Research
Elucidation of Full Receptorome and Interactome of Dihydroouabain
A primary frontier in this compound research is the complete characterization of its "receptorome" (the full spectrum of its molecular receptors) and "interactome" (the network of its molecular interactions). The central and most well-documented target of this compound is the Na+/K+-ATPase, an essential transmembrane protein that maintains cellular ion gradients. mdpi.comresearchgate.net Unlike its parent compound ouabain (B1677812), which binds to both high- and low-affinity sites on the enzyme, this compound appears to interact primarily with the low-affinity sites. nih.gov This distinction is crucial as it may underpin the different pharmacological profiles of the two compounds.
Beyond its role as an ion pump, the Na+/K+-ATPase is now recognized as a sophisticated signal transducer. researchgate.netscienceopen.com The binding of cardiotonic steroids like this compound to the Na+/K+-ATPase can initiate a cascade of intracellular signaling events. This signaling complex, often located in specialized membrane domains called caveolae, can activate a host of downstream pathways independent of the ion pumping function. nih.govnih.gov Key research findings indicate that this interaction can trigger:
Activation of Src kinase: The Na+/K+-ATPase can form a functional complex with the non-receptor tyrosine kinase Src. molbiolcell.org The binding of a cardiotonic steroid can disrupt the inhibitory binding of Src to the ATPase, unleashing its kinase activity. scienceopen.commolbiolcell.org
Transactivation of the Epidermal Growth Factor Receptor (EGFR): Activated Src can then transactivate the EGFR, a key receptor in cell growth and proliferation pathways. scienceopen.comnih.gov
Initiation of downstream signaling cascades: The activation of the Na+/K+-ATPase/Src/EGFR signalosome propagates signals through pathways like the Ras-Raf-MEK-ERK pathway, which is central to cell proliferation and survival. scienceopen.comnih.gov
Involvement of other signaling molecules: The interactome extends to include other critical signaling proteins such as Phospholipase C (PLC), Protein Kinase C (PKC), and Phosphoinositide 3-kinase (PI3K). nih.govnih.gov
Generation of Reactive Oxygen Species (ROS): The signaling cascade can lead to the production of ROS, which can act as second messengers but also contribute to cellular stress. scienceopen.comnih.gov
Future investigations must move beyond this established framework to identify novel, off-target receptors and interacting partners. This will require the use of advanced proteomic and systems biology approaches to build a comprehensive interaction map. Understanding the full this compound interactome is critical for predicting its complete range of biological effects and for anticipating potential off-target activities.
| Interacting Partner | Role in this compound Signaling | Key Findings |
| Na+/K+-ATPase | Primary receptor | This compound binds to the α-subunit, primarily at low-affinity sites, inhibiting ion transport. nih.gov The enzyme also acts as a scaffold for a signaling complex. researchgate.net |
| Src Kinase | Signal transducer | Forms a complex with Na+/K+-ATPase; its kinase activity is unleashed upon this compound binding. scienceopen.commolbiolcell.org |
| EGFR | Signal amplification | Transactivated by Src, leading to the activation of downstream growth pathways. scienceopen.comnih.gov |
| ERK1/2 | Downstream effector | A key component of the MAPK pathway, activated by the Na+/K+-ATPase signalosome, influencing cell proliferation. scienceopen.comnih.gov |
| Reactive Oxygen Species (ROS) | Second messenger | Generated as a consequence of the signaling cascade, contributing to further signaling and cellular stress. scienceopen.comnih.gov |
Investigation of this compound in Complex Biological Systems
To bridge the gap between molecular findings and clinical applications, it is imperative to investigate the effects of this compound in complex biological systems that more accurately mimic human physiology. While studies in isolated cell lines provide valuable mechanistic data, they cannot capture the intricate interplay between different cell types and tissues. smythos.com Future research will increasingly rely on sophisticated models to understand the systemic effects of this compound.
These advanced models include:
Organ-on-a-chip and 3D organoid cultures: These systems offer a more physiologically relevant environment, allowing for the study of this compound's effects on tissue architecture, multi-cellular interactions, and organ-level function.
Computational Modeling and Systems Biology: In silico approaches are becoming indispensable for integrating diverse datasets and simulating the behavior of complex biological systems. mghpcc.orgsouthampton.ac.uk Computational models can help predict how this compound's modulation of the Na+/K+-ATPase will affect global cellular networks, providing a powerful tool for hypothesis generation and for understanding emergent properties of the system. mghpcc.orgmpg.de
By employing these complex models, researchers can gain a more holistic understanding of how this compound functions within a living organism, a critical step for its translational development.
Exploration of Synergistic Effects with Other Therapeutic Modalities
A highly promising avenue for the clinical translation of this compound lies in its use as part of combination therapies. By combining it with other therapeutic modalities, it may be possible to achieve synergistic effects, enhance treatment efficacy, overcome drug resistance, and potentially reduce the required doses of conventional drugs, thereby minimizing toxicity. nih.gov
A significant breakthrough in this area is the identification of this compound as a novel radiosensitizer. researchgate.netnih.gov Research has demonstrated that it can significantly enhance the sensitivity of cancer cells to radiation therapy. researchgate.net An automated high-throughput screening of a chemical library identified this compound as a potent candidate for radiosensitizing cervical cancer cells. researchgate.netnih.gov The proposed mechanisms for this synergistic effect include:
Abrogation of radiation-induced cell cycle arrest: this compound was found to overcome the S-phase arrest typically induced by radiation, forcing cells to proceed through the cell cycle with damaged DNA. researchgate.netnih.gov
Inhibition of DNA damage response pathways: The combination treatment led to the inhibition of the checkpoint kinase Chk1 and an increase in DNA double-strand breaks, indicating a compromised ability of the cancer cells to repair radiation-induced damage. researchgate.netnih.gov
Beyond radiotherapy, there is a strong rationale for exploring the synergy of this compound with conventional chemotherapy. Studies on other cardiac glycosides have shown synergistic or additive cytotoxic effects when combined with drugs like oxaliplatin, cisplatin, and etoposide (B1684455) in various cancer cell lines. alliedacademies.orgresearchgate.netresearchgate.net Given that cardiac glycosides can induce cell death through multiple mechanisms, including apoptosis and autophagy, and affect signaling pathways often dysregulated in cancer, they represent attractive candidates for combination strategies. alliedacademies.orgresearchgate.net Future studies should systematically evaluate this compound in combination with a broad panel of chemotherapeutic agents across different cancer types to identify the most effective partnerships.
| Combination Modality | Rationale for Synergy | Observed/Potential Effects |
| Radiotherapy | Inhibition of DNA damage repair | This compound enhances radiosensitivity in cervical cancer cells by inhibiting Chk1 and increasing DNA double-strand breaks. researchgate.netnih.gov |
| Chemotherapy (e.g., Platinum drugs, Etoposide) | Multiple mechanisms including induction of apoptosis, autophagy, and inhibition of survival pathways. | Other cardiac glycosides show synergy with standard chemotherapeutics. alliedacademies.orgresearchgate.netresearchgate.net this compound is expected to have similar potential. |
| Targeted Therapy (e.g., HIF-1α inhibitors, HSP90 inhibitors) | Complementary targeting of cancer pathways. | Cardiac glycosides can inhibit HIF-1α synthesis. pnas.org Combining with agents that promote HIF-1α degradation could be synergistic. pnas.org |
| Immunotherapy | Modulation of immune cell responses. | Cardiotonic steroids can modulate inflammatory pathways and immune cell responses, suggesting potential for combination with immune checkpoint inhibitors. ahajournals.orggoogle.com |
Innovations in this compound Analog Design for Targeted Modulations
The future of this compound as a therapeutic agent will also be heavily influenced by medicinal chemistry and innovations in analog design. While this compound itself has a distinct pharmacological profile, modifying its core structure could lead to new compounds with improved properties. The goal of such synthetic efforts is to fine-tune the molecule's activity for specific therapeutic applications. acs.org
Key objectives for this compound analog design include:
Separating Signaling from Ion Transport Inhibition: A major goal is to create analogs that can selectively activate the signaling functions of the Na+/K+-ATPase without causing significant inhibition of its ion-pumping activity, or vice versa. This could help isolate the desired therapeutic effects (e.g., anticancer signaling) from potential toxicities related to ion imbalance.
Improving the Therapeutic Index: Analogs can be designed to have greater potency against disease targets (like cancer cells) while having less effect on healthy tissues (like cardiac muscle), thereby widening the therapeutic window. researchgate.net
Targeting Specific Na+/K+-ATPase Isoforms: The Na+/K+-ATPase exists in different isoforms with varying tissue distribution and sensitivity to cardiotonic steroids. frontiersin.org Designing analogs that selectively bind to a specific isoform (e.g., one that is overexpressed in cancer cells) is a key strategy for developing more targeted therapies.
Enhancing Pharmacokinetic Properties: Modifications to the this compound scaffold can improve its stability, solubility, and metabolic profile, leading to better drug-like properties. Recent research on other cardiotonic steroids has focused on creating hydrolytically stable analogs to improve their bioavailability and duration of action. researchgate.netchemrxiv.orgnih.gov
The synthesis of novel analogs of related compounds like ouabagenin (B150419) and digitoxigenin (B1670572) has already demonstrated that it is possible to generate derivatives with potent and selective anticancer activity. acs.orgresearchgate.netnih.gov Applying these synthetic strategies to the this compound backbone holds significant promise for creating the next generation of targeted Na+/K+-ATPase modulators.
Q & A
Q. What is the mechanism by which dihydroouabain modulates Na+/K+-ATPase activity, and how can this be experimentally validated?
this compound inhibits Na+/K+-ATPase by binding to its extracellular α-subunit, competing with potassium ions. To validate this, researchers can use voltage-clamp electrophysiology to measure pump currents in isolated cardiomyocytes or transfected cell lines. For example, experiments show that 0.5–1 μM this compound inhibits ~90% of pump current within seconds, with prolonged washout periods (>5 minutes) required for recovery . Controls should include untreated cells and potassium-free buffers to isolate pump-specific effects.
Q. How do concentration gradients of extracellular potassium ([K⁺]) influence this compound’s inhibitory effects?
Elevated extracellular K⁺ (e.g., 12 mM) reduces this compound’s binding affinity to Na+/K+-ATPase by competing for the same binding site. Experimental protocols should vary [K⁺] in perfusion buffers while measuring pump inhibition via ion-sensitive electrodes or fluorescence-based assays. Data from guinea pig atria indicate that high K⁺ shifts dose-response curves to the right, requiring higher this compound concentrations for equivalent inhibition .
Q. What in vitro models are suitable for studying this compound’s cardiotonic effects?
Isolated guinea pig atrial preparations or human embryonic stem cell (hESC)-derived cardiomyocytes are robust models. Key endpoints include intracellular Ca²⁺ dynamics (measured via Fluo-4 dye) and diastolic depolarization rates. For example, this compound increases cytosolic Ca²⁺ by 50 nM in hESC-derived cells, correlating with positive inotropic effects .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on this compound’s biphasic effects (stimulation vs. inhibition) on Na+/K+-ATPase?
Biphasic responses depend on concentration , tissue specificity , and binding site affinity . For instance, low-dose ouabain (structurally similar to this compound) stimulates pump activity in guinea pig atria by binding high-affinity sites, while higher doses inhibit via low-affinity sites. To address contradictions:
- Use radioligand binding assays to quantify high- vs. low-affinity site occupancy .
- Validate tissue-specific responses using organotypic models (e.g., renal vs. cardiac tissues).
- Employ dose-escalation protocols with precise pharmacokinetic monitoring .
Q. What methodologies are optimal for investigating this compound’s role as a radiosensitizer in cancer therapy?
Q. What statistical approaches are recommended for analyzing this compound’s non-linear dose-response relationships?
Use four-parameter logistic models (e.g., Hill equation) to fit sigmoidal dose-response curves. For biphasic data, employ two-site binding models to estimate high- and low-affinity EC₅₀ values. Replicate experiments ≥3 times to account for biological variability .
Q. How can researchers address discrepancies in this compound’s reported binding kinetics across studies?
- Standardize buffer conditions (e.g., [Mg²⁺], pH, temperature).
- Validate binding assays using tritiated ouabain as a positive control.
- Report binding parameters (Kd, Bmax) with 95% confidence intervals .
Data Interpretation and Validation
Q. What controls are essential when measuring this compound-induced Ca²⁺ transients?
- Negative controls : Cells treated with Na+/K+-ATPase-independent Ca²⁺ modulators (e.g., thapsigargin).
- Positive controls : Ouabain (10 nM–1 μM) to benchmark responses.
- Artifact checks : Monitor photobleaching in fluorescence assays and use ratiometric dyes (e.g., Fura-2) .
Q. How can researchers ensure reproducibility of this compound’s effects across different cell lines?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
